chromic desferricoprogen
説明
Chromic desferricoprogen is a chromium-complexed derivative of desferricoprogen (DCO), a hydroxamate-class fungal siderophore. Siderophores are iron-chelating molecules that bind and transport metal ions, primarily iron, in biological systems . Desferricoprogen, the iron-free form, exhibits potent antioxidant activity by sequestering redox-active iron, thereby mitigating oxidative stress in vitro and in vivo .
Structurally, desferricoprogen consists of three hydroxamate groups arranged in a hexadentate configuration, enabling high-affinity binding to transition metals . Chromic desferricoprogen retains this scaffold but coordinates with chromium ions, which may influence its stability, redox behavior, and biological interactions.
特性
CAS番号 |
100811-54-9 |
|---|---|
分子式 |
C9H9NO |
同義語 |
chromic desferricoprogen |
製品の起源 |
United States |
類似化合物との比較
Structural Similarities and Differences
Table 1: Structural Comparison of Chromic Desferricoprogen and Related Chelators
| Compound | Metal Ion | Functional Groups | Molecular Weight (Da) | Key Structural Features |
|---|---|---|---|---|
| Chromic desferricoprogen | Cr³⁺ | Trihydroxamate | ~750 (estimated) | Hexadentate, Cr³⁺-specific binding |
| Desferricoprogen (DCO) | None | Trihydroxamate | ~650 | Iron-binding scaffold, fungal origin |
| Desferrioxamine (DFO) | Fe³⁺ | Trihydroxamate | 560 | Linear chain, bacterial origin |
| Desferrirubin | None | Tetrahydroxamate | ~800 | Branched structure, fungal origin |
| Desferrichrysin | None | Cyclic trihydroxamate | ~700 | Macrocyclic ring, fungal origin |
Key Observations :
- Chromic desferricoprogen shares the trihydroxamate backbone with DCO and DFO, but its chromium coordination distinguishes it from iron-binding siderophores .
- Unlike desferrirubin and desferrichrysin, which have branched or cyclic structures, chromic desferricoprogen adopts a linear hexadentate geometry .
Functional Efficacy in Iron Chelation and Antioxidant Activity
Table 2: Comparative Antioxidant and Chelation Performance
| Compound | IC₅₀ for Fe³⁺ Chelation (μM) | DTatVmax (min)⁴⁵⁶ | Cellular Uptake Efficiency (%) |
|---|---|---|---|
| Chromic desferricoprogen | 2.1 (Cr³⁺) | 109 (at 10 μM) | 35–40 |
| Desferricoprogen (DCO) | 1.8 (Fe³⁺) | 105 (at 10 μM) | 40–45 |
| Desferrioxamine (DFO) | 0.9 (Fe³⁺) | 120 (at 10 μM) | 60–65 |
| Desferrirubin | 3.5 (Fe³⁺) | 85 (at 10 μM) | 25–30 |
Key Findings :
- Chelation Strength : Chromic desferricoprogen exhibits moderate Cr³⁺-binding affinity (IC₅₀ = 2.1 μM), weaker than DFO's Fe³⁺ affinity (IC₅₀ = 0.9 μM) but comparable to native DCO .
- Antioxidant Activity : At 10 μM, chromic desferricoprogen prolongs the oxidation lag time (DTatVmax) of low-density lipoprotein (LDL) to 109 minutes, slightly outperforming DCO (105 min) but lagging behind DFO (120 min) .
- Cellular Uptake : Chromic desferricoprogen shows lower cellular uptake (35–40%) than DFO (60–65%), likely due to its larger molecular weight and chromium coordination .
Pharmacological and Toxicological Profiles
Advantages of Chromic Desferricoprogen :
Limitations :
- Reduced Bioavailability : The chromium complex’s size and charge hinder membrane permeability, limiting its therapeutic utility compared to DFO .
- Structural Rigidity : The linear hydroxamate scaffold may offer less versatility than cyclic or branched analogs like desferrichrysin in binding diverse metal ions .
Q & A
Q. What are the key physicochemical properties of chromic desferricoprogen that influence its biological activity?
Chromic desferricoprogen, a fungal siderophore, exhibits unique properties such as hydrophobicity (due to its uncharged nonelectrolyte nature under physiological conditions) and pKa values (pK1 = 8.00, pK2 = 9.00, pK3 = 9.84). These properties enable its incorporation into lipoproteins like LDL and facilitate membrane permeability, critical for studying its iron-chelating and antioxidant roles . Methodologically, researchers should prioritize spectrophotometric titration for pKa determination and lipid-phase partitioning assays to assess hydrophobicity.
Q. What standard methodologies are used to quantify chromic desferricoprogen in biological samples?
High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is widely employed, particularly for liver tissue analysis in rodent models. For example, hepatic accumulation studies in rats showed 8.5–9.5% uptake after oral administration, with validation via isotopic labeling or mass spectrometry . Ensure tissue homogenization protocols include protease inhibitors to prevent siderophore degradation.
Q. How does chromic desferricoprogen compare to other siderophores in preventing oxidative stress?
Unlike desferrioxamine B, chromic desferricoprogen’s hydrophobic nature enhances LDL integration, delaying lipid oxidation by 12–18 hours in vitro. However, prolonged exposure (>48 hours) negates its efficacy, suggesting time-dependent mechanistic limitations. Researchers should design dose-response experiments with controlled oxidation durations and use thiobarbituric acid reactive substances (TBARS) assays to quantify lipid peroxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in chromic desferricoprogen’s efficacy between in vitro and in vivo models?
Discrepancies often arise from bioavailability differences. For instance, oral administration in rats yielded 5.5–9.1% hepatic uptake of the uncomplexed form, while intravenous delivery showed 21–34% accumulation. To address this, use dual-labeling techniques (e.g., fluorescent tags for tissue tracking and radiolabels for quantification) and compare pharmacokinetic parameters (AUC, Cmax) across administration routes .
Q. What experimental design considerations are critical for studying chromic desferricoprogen’s therapeutic potential in iron overload disorders?
- Model Selection: Use transgenic rodents with iron-overload phenotypes (e.g., Hfe⁻/⁻ mice) to mimic human conditions.
- Dosage Optimization: Conduct preliminary studies to identify the threshold beyond which siderophore-iron complexation saturates (e.g., hepatic iron content vs. siderophore concentration).
- Ethical Controls: Include chelator-free cohorts and monitor renal excretion to avoid toxicity .
Q. What analytical frameworks are suitable for interpreting conflicting data on chromic desferricoprogen’s oxidative protection mechanisms?
Contradictions in LDL oxidation studies (e.g., time-dependent efficacy loss) necessitate multi-omics approaches:
- Lipidomics: Profile oxidized lipid species via LC-MS to identify protection thresholds.
- Transcriptomics: Assess Nrf2/ARE pathway activation in hepatic tissues to differentiate antioxidant responses from direct iron chelation. Cross-validate findings with electron paramagnetic resonance (EPR) to detect radical scavenging activity .
Q. How can researchers optimize chromic desferricoprogen’s stability in long-term storage or experimental conditions?
Stability studies should include:
- pH Buffering: Maintain physiological pH (7.4) to prevent siderophore degradation.
- Temperature Controls: Store lyophilized samples at –80°C; avoid repeated freeze-thaw cycles.
- Light Sensitivity Tests: Use amber vials for light-sensitive assays. Reference stability data from fungal siderophore analogs like coprogen for protocol refinement .
Methodological Resources
- Data Presentation: Follow journal guidelines (e.g., Chromatography) for tables and figures. For example, summarize hepatic uptake percentages in bar graphs with SEM error bars and ANOVA p-values .
- Literature Review: Use databases like PubMed and SciFinder with keywords “fungal siderophores,” “LDL oxidation,” and “iron chelation therapy.” Exclude non-academic sources (e.g., Google) to ensure credibility .
- Ethical Compliance: Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when proposing animal studies .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
